molecular formula C23H25NO B1385558 N-Phenethyl-2-(3-phenylpropoxy)aniline CAS No. 1040687-84-0

N-Phenethyl-2-(3-phenylpropoxy)aniline

Cat. No.: B1385558
CAS No.: 1040687-84-0
M. Wt: 331.4 g/mol
InChI Key: VIPABZHIOTYRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

N-Phenethyl-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Phenethyl-2-(3-phenylpropoxy)aniline is used in various scientific research applications, including:

Comparison with Similar Compounds

N-Phenethyl-2-(3-phenylpropoxy)aniline can be compared with other similar compounds, such as:

  • N-Phenethyl-2-(3-phenylpropoxy)benzamide
  • N-Phenethyl-2-(3-phenylpropoxy)phenol

These compounds share similar structural features but may differ in their chemical properties and biological activities .

Properties

IUPAC Name

N-(2-phenylethyl)-2-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-3-10-20(11-4-1)14-9-19-25-23-16-8-7-15-22(23)24-18-17-21-12-5-2-6-13-21/h1-8,10-13,15-16,24H,9,14,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPABZHIOTYRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC=C2NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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